REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].O[CH2:16][CH:17]([CH2:19]O)O>[I-].[Na+]>[F:14][C:13]1[C:7]([F:6])=[C:8]2[C:10]([CH:16]=[CH:17][CH:19]=[N:9]2)=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
607.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
125.5 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a 3 L eggplant-shaped flask containing a stir bar
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in an oil bath until the temperature
|
Type
|
CUSTOM
|
Details
|
thereof reached 150° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 150° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was further elevated to 180° C.
|
Type
|
CUSTOM
|
Details
|
the water was evaporated over a period of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice-water bath (the inner temperature
|
Type
|
CUSTOM
|
Details
|
is 60 to 70° C.
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resultant was subjected to extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The thus obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (normal hexane:ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC=NC2=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |